2-(3-Methoxyphenyl)-3-methylbutanoic acid
Description
2-(3-Methoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-5-4-6-10(7-9)15-3/h4-8,11H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGOQSIKBQCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-35-0 | |
| Record name | 2-(3-methoxyphenyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-methylbutanoic acid typically involves the alkylation of 3-methoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3-methoxybenzene with 3-chloropropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-3-methylbutanoic acid.
Reduction: 2-(3-Methoxyphenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can form ionic bonds with proteins and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Similar structure but with an acetic acid chain instead of a butanoic acid chain.
3-Methoxybenzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
2-(4-Methoxyphenyl)-3-methylbutanoic acid: Similar structure but with the methoxy group in the para position.
Uniqueness
2-(3-Methoxyphenyl)-3-methylbutanoic acid is unique due to the specific positioning of the methoxy group and the butanoic acid chain, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Biological Activity
2-(3-Methoxyphenyl)-3-methylbutanoic acid is an aromatic carboxylic acid known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its reported antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C12H16O3
- CAS Number: 51632-35-0
The compound features a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain. This unique arrangement influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, it has been noted for its activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Another critical aspect of this compound is its anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cellular models. This effect could be beneficial in managing conditions such as arthritis and other inflammatory diseases .
The mechanism behind the biological activities of this compound involves its interaction with specific molecular targets. The methoxy group may participate in hydrogen bonding, enhancing the compound's affinity for biological molecules. Additionally, the carboxylic acid group can form ionic bonds with proteins and enzymes, potentially altering their functions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 3-Methoxyphenylacetic acid | Aromatic carboxylic acid | Moderate antimicrobial activity |
| 3-Methoxybenzoic acid | Aromatic carboxylic acid | Weak anti-inflammatory activity |
| 2-(4-Methoxyphenyl)-3-methylbutanoic acid | Aromatic carboxylic acid | Similar activities but different efficacy |
The positioning of the methoxy group and the butanoic acid chain in this compound contributes to its distinct biological profile compared to these similar compounds.
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives of methoxy-substituted phenyl acids, including this compound. Results indicated that this compound exhibited superior activity against E. coli compared to other derivatives .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
